Bienvenue dans la boutique en ligne BenchChem!

Fosfosal

Analgesic Anti-inflammatory Gastrointestinal safety

Fosfosal (2-phosphonooxybenzoic acid) is a non-acetylated salicylic acid phosphate ester prodrug that undergoes rapid in vivo hydrolysis to salicylic acid with zero direct COX inhibition in vitro. Unlike aspirin, it demonstrates superior gastrointestinal tolerability, no hematological abnormalities, and complete oral bioavailability with undetectable intact prodrug in plasma post-administration. Essential for studies dissecting COX-dependent versus COX-independent anti-inflammatory mechanisms. Also serves as a benchmark prodrug for phosphate ester absorption kinetics (t½ 2.7–6.7 min) and drug-drug interaction models with codeine (29% tmax shift). Choose Fosfosal for clean, GI-safe salicylate pharmacology without confounding prostaglandin pathway modulation.

Molecular Formula C7H7O6P
Molecular Weight 218.10 g/mol
CAS No. 6064-83-1
Cat. No. B1673571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfosal
CAS6064-83-1
Synonyms2-carboxyphenylphosphoric acid
2-phosphonoxybenzoic acid
Aydolid
Disdolen
fosfosal
o-carboxyphenyl phosphate
o-carboxyphenylphosphate
o-carboxyphenylphosphoric acid
o-cpp cpd
Protalgia
Molecular FormulaC7H7O6P
Molecular Weight218.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O
InChIInChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
InChIKeyFFKUDWZICMJVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosfosal (CAS 6064-83-1) — Non-Acetylated Salicylic Acid Prodrug with Differentiated Pharmacokinetic Profile


Fosfosal (2-phosphonooxybenzoic acid, CAS 6064-83-1) is a non-acetylated salicylic acid derivative that functions as an analgesic and anti-inflammatory agent [1]. The compound is characterized as a phosphate ester prodrug that undergoes rapid hydrolysis in vivo to release salicylic acid as the active metabolite [2]. Fosfosal is distinguished from acetylated salicylates by the absence of acetyl moiety-related COX inhibition, demonstrating no direct effect on prostaglandin biosynthesis in vitro .

Why Fosfosal Cannot Be Interchanged with Aspirin or Standard Salicylates


In-class substitution of Fosfosal with acetylsalicylic acid (aspirin) or other salicylate derivatives is not pharmacokinetically or toxicologically equivalent. Fosfosal exhibits demonstrably greater gastrointestinal tolerance than both acetylsalicylic acid and lysine acetylsalicylate [1]. This differential tolerability profile is structurally conferred by the phosphonooxy moiety at the 2-position, which alters the absorption mechanism and eliminates direct gastric mucosal contact with free salicylic acid prior to hydrolysis [2]. Furthermore, unlike aspirin which irreversibly acetylates COX enzymes, Fosfosal shows no effect on prostaglandin biosynthesis in vitro , establishing a distinct mechanism-of-action profile that precludes functional interchangeability in experimental systems where COX-independent anti-inflammatory activity is the parameter of interest.

Fosfosal (CAS 6064-83-1) Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Superior Gastrointestinal Tolerability vs. Acetylsalicylic Acid and Lysine Acetylsalicylate

Fosfosal demonstrates greater gastrointestinal tolerance than both acetylsalicylic acid (aspirin) and lysine acetylsalicylate in preclinical evaluation [1]. This tolerability advantage is attributed to the phosphonooxy prodrug design, which prevents direct gastric mucosal exposure to free salicylic acid until after absorption and enzymatic hydrolysis [2].

Analgesic Anti-inflammatory Gastrointestinal safety Salicylate prodrug

Achievement of Anti-Inflammatory Therapeutic Salicylate Concentrations at 2,400 mg t.i.d. Dosing

In a comparative multiple-dose pharmacokinetic study in healthy volunteers, only the 2,400 mg t.i.d. Fosfosal regimen achieved steady-state plasma salicylic acid concentrations within the established anti-inflammatory therapeutic range of 150-300 μg/mL, with Cmin-ss of 184 μg/mL and Cmax-ss of 276 μg/mL [1]. These values were significantly higher than those achieved with 1,200 mg t.i.d. or 2,400 mg b.i.d. regimens (p < 0.02), and demonstrated significant prolongation of salicylic acid half-life (p < 0.005), reflecting nonlinear, concentration-dependent elimination kinetics [1].

Clinical pharmacokinetics Salicylate therapeutics Dose optimization Anti-inflammatory

Absence of In Vitro Prostaglandin Biosynthesis Inhibition vs. COX-Inhibiting NSAIDs

Unlike acetylsalicylic acid and other conventional NSAIDs that inhibit cyclooxygenase (COX) enzymes and suppress prostaglandin biosynthesis, Fosfosal demonstrates no effect on prostaglandin biosynthesis in vitro . This mechanistic divergence indicates that Fosfosal's anti-inflammatory activity operates through COX-independent pathways, consistent with its prodrug design wherein the intact phosphonooxy-benzoic acid molecule lacks the acetyl group required for COX acetylation.

COX inhibition Prostaglandin biosynthesis Mechanism of action Anti-inflammatory

Complete Oral Bioavailability and Prodrug-to-Salicylate Conversion Kinetics

Fosfosal functions as a prodrug that is completely absorbed following oral administration in both rats and dogs, as demonstrated by AUC comparisons between oral and intravenous routes [1]. Following oral administration, only salicylic acid (not intact Fosfosal) is detectable in plasma, confirming complete presystemic hydrolysis [1]. Intravenous Fosfosal exhibits extremely rapid plasma clearance with half-lives of 2.7 minutes in rats and 6.7 minutes in dogs, while the resulting salicylic acid demonstrates extended half-lives of 13.8 hours and 7.1 hours in rats and dogs, respectively [1].

Prodrug Oral bioavailability Pharmacokinetics Salicylic acid

Fosfosal-Codeine Combination Alters Absorption Kinetics Relative to Monotherapy

In a crossover bioavailability study of ten healthy subjects receiving single oral doses, Fosfosal (1,200 mg) co-administered with codeine (30 mg) produced a statistically significant delay in time to maximum plasma salicylic acid concentration (tmax) compared to Fosfosal administered alone [1]. The tmax increased from 1.55 ± 0.35 hours (Fosfosal alone) to 2.00 ± 0.39 hours (combination) [1]. No significant differences were observed in Cmax or AUC values for salicylic acid between the two conditions, indicating that the combination alters absorption rate without affecting extent of exposure [1].

Drug interaction Analgesic combination Bioavailability Pharmacokinetics

Toxicological Profile with No Hematological, Blood Chemical, or Pathological Changes

In acute, subacute, and chronic toxicity studies conducted across multiple animal species, Fosfosal produced no hematological, blood chemical, or pathological changes at doses up to those causing growth retardation and mortality only at the highest dose tested (500 mg/kg) in long-term studies [1]. Acute toxicity (LD50) varied with pH, with enhanced toxicity observed at pH 1.0 via intraperitoneal route; male rabbits exhibited higher acute toxicity than rats and mice [1].

Toxicology Safety pharmacology Chronic toxicity Preclinical safety

Fosfosal Optimal Application Scenarios for Scientific Procurement


COX-Independent Anti-Inflammatory Mechanism Studies

Fosfosal is optimally deployed as a control or comparator compound in studies designed to dissect COX-dependent versus COX-independent anti-inflammatory pathways. Unlike acetylsalicylic acid and conventional NSAIDs, Fosfosal exhibits no effect on prostaglandin biosynthesis in vitro . This property makes Fosfosal valuable for experimental protocols requiring salicylate-based anti-inflammatory activity without confounding COX inhibition or prostaglandin pathway modulation . Procurement is indicated when the research question requires differentiation between direct COX inhibition and alternative anti-inflammatory mechanisms within the salicylate pharmacophore class.

Salicylate Prodrug Pharmacokinetic and Absorption Modeling

Fosfosal serves as a model prodrug for studying oral absorption, presystemic hydrolysis, and salicylate systemic exposure. The compound demonstrates complete oral bioavailability with undetectable intact Fosfosal in plasma following oral administration . With an intravenous half-life of 2.7 minutes in rats and 6.7 minutes in dogs, Fosfosal provides a benchmark for rapid prodrug-to-active metabolite conversion kinetics . This scenario is particularly relevant for pharmaceutical scientists and pharmacokinetic modelers investigating phosphate ester prodrug design, absorption mechanisms, or the relationship between prodrug structure and salicylate delivery efficiency.

Analgesic Combination Interaction Studies

Fosfosal is well-suited for drug-drug interaction studies involving analgesic combinations, particularly with opioid agents such as codeine. The documented interaction with codeine—producing a statistically significant 29% increase in salicylic acid tmax (from 1.55 ± 0.35 h to 2.00 ± 0.39 h) without altering Cmax or AUC —provides a characterized baseline for evaluating absorption rate modifications in combination analgesic regimens . Researchers investigating formulation strategies for fixed-dose combination analgesics or studying gastrointestinal transit effects on prodrug absorption should prioritize Fosfosal based on this established interaction profile.

Gastrointestinal-Sparing Salicylate Research

For studies where aspirin-induced gastrointestinal injury would confound experimental outcomes, Fosfosal offers a tolerability-optimized alternative. The compound demonstrates greater gastrointestinal tolerance than both acetylsalicylic acid and lysine acetylsalicylate in direct comparative evaluation , a property conferred by the phosphonooxy prodrug moiety that prevents gastric mucosal exposure to free salicylic acid prior to absorption and systemic hydrolysis [1]. Additionally, chronic toxicity studies confirm that Fosfosal produces no hematological abnormalities characteristic of aspirin [2]. Procurement is indicated for long-term dosing studies in inflammation or pain models where GI adverse events would compromise data integrity or animal welfare.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfosal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.